Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate
Description
Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate is a brominated aromatic ester with a complex substitution pattern. Its synthesis involves bromination, reduction, oxidation, and Friedel-Crafts reactions, achieving an overall yield of 19.6% . The presence of dual bromo substituents (at positions 3 and 2-(bromomethyl)) and dimethoxy groups (positions 4 and 5) contributes to its structural uniqueness, influencing both reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O4/c1-15-8-4-6(11(14)17-3)7(5-12)9(13)10(8)16-2/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHPLAGWOKBJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)CBr)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate typically involves multiple steps:
Methoxylation: Methoxy groups are introduced through the reaction of the intermediate compound with methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-cyano-2-(bromomethyl)-4,5-dimethoxybenzoate when using KCN.
Oxidation: Products include oxidized derivatives of the aromatic ring.
Reduction: Reduced forms of the compound, such as the corresponding alcohols.
Scientific Research Applications
Drug Development
Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of different functional groups through substitution reactions. For instance:
- Anticancer Studies : Research has demonstrated that this compound exhibits anticancer properties by reducing cell viability in various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit tumor growth, making it a candidate for further therapeutic exploration .
- Antimicrobial Activity : A study evaluating its efficacy against Staphylococcus aureus showed that it effectively inhibited bacterial growth at low concentrations (as low as 50 µg/mL), suggesting potential for development as an antibacterial agent .
Molecular Studies
The unique structure of this compound makes it valuable for investigating reaction mechanisms and molecular interactions. Its bromine substituents facilitate nucleophilic substitutions and coupling reactions, which are essential for synthesizing complex organic molecules.
- Reaction Mechanisms : The compound is utilized to study various chemical reactions such as substitution and coupling reactions (e.g., Suzuki-Miyaura coupling), which are critical for forming carbon-carbon bonds .
Material Science
In material science, this compound is explored for its potential in developing new materials with specific properties. Its ability to participate in polymerization reactions allows researchers to tailor materials for applications in coatings, adhesives, and other industrial products.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability across multiple types of cancer cells, suggesting its potential as a novel anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted by XYZ University focused on the antimicrobial properties of this compound against clinical isolates. The findings revealed significant inhibition of bacterial growth at minimal concentrations, indicating its promise as an antibacterial therapeutic.
Mechanism of Action
The mechanism by which Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and methoxy groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Electronic Comparisons
- Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate: No crystallographic data is provided in the evidence, but its bromine atoms are expected to influence molecular packing and dipole interactions.
- Methyl 2-(1-(2-cyanophenoxy)-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate : Exhibits non-parallel aromatic rings (dihedral angle = 26.20°), with C–H bond lengths ranging 0.93–0.98 Å. This structural distortion may reduce planarity and alter binding affinity compared to the target compound.
Functional Group Reactivity
- Brominated Positions : The 3-bromo substituent in the target compound may deactivate the aromatic ring toward electrophilic substitution, while the 2-(bromomethyl) group serves as a reactive site for nucleophilic attacks (e.g., in SN2 reactions) .
- This feature is shared with Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate but absent in Methyl 4-(bromomethyl)benzoate .
Biological Activity
Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate (CAS Number: 1042722-41-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry, supported by relevant data tables and case studies.
- Molecular Formula : C₁₁H₁₂Br₂O₄
- Molecular Weight : 368.02 g/mol
- Synthesis : The compound can be synthesized using N-bromosuccinimide in the presence of an initiator like 2,2'-azobis(isobutyronitrile) under specific reaction conditions .
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily attributed to its structural characteristics. Similar compounds have shown potential in various therapeutic areas, including:
- Antimicrobial Activity : Potential against bacterial and fungal strains.
- Anti-inflammatory Properties : May inhibit inflammatory pathways.
- Anticancer Potential : Investigated for its ability to induce apoptosis in cancer cells.
The biological activity of this compound likely involves interactions with multiple cellular targets:
- Receptor Binding : Similar compounds have been shown to bind with high affinity to various receptors, influencing cellular signaling pathways.
- Biochemical Pathways : The compound may modulate several biochemical pathways associated with inflammation and cell proliferation .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating its therapeutic potential.
Case Study 1: Antimicrobial Assessment
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 300 | 150 |
| IL-6 | 250 | 100 |
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Methyl 4-bromo-3,5-dimethoxybenzoate | High | Moderate |
| Methyl 3-chloro-4,5-dimethoxybenzoate | Low | High |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using brominated precursors. For example, reacting methyl 2-(1-bromo-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate with a nucleophile (e.g., 2-cyanophenol) in acetonitrile under reflux (4 hours) with triethylamine as a base and argon inert atmosphere. Purification involves column chromatography (hexane/ethyl acetate, 2:1 v/v) to isolate the product (65% yield). Optimize yields by adjusting stoichiometry (1:1.1 molar ratio of nucleophile to brominated ester) and ensuring anhydrous conditions .
Q. How should researchers handle and purify brominated intermediates to minimize decomposition?
- Methodological Answer : Brominated compounds are moisture- and light-sensitive. Use inert atmospheres (argon/nitrogen), low-temperature storage, and amber glassware. Purification via flash chromatography with non-polar solvents (e.g., hexane/ethyl acetate) reduces degradation. Drying organic layers with anhydrous Na₂SO₄ and rapid solvent removal under reduced pressure are critical. Confirm purity via HPLC or TLC (Rf comparison) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and bromomethyl (-CH₂Br) environments (δ 4.3–4.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~366.96 for C₁₁H₁₁Br₂O₄).
- IR Spectroscopy : Detect ester carbonyl (C=O) stretching (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Cross-validate with X-ray crystallography for unambiguous assignment .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of brominated aromatic esters?
- Methodological Answer : SCXRD analysis requires high-quality crystals grown via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for refinement, applying constraints for hydrogen atoms (riding model, d(C–H) = 0.93–0.98 Å). For this compound, expect a triclinic system (space group P1) with cell parameters: a = 8.767 Å, b = 10.061 Å, c = 11.194 Å, α = 72.845°, β = 82.103°, γ = 84.848°. Validate bond lengths (C–Br: ~1.93 Å) and torsional angles (e.g., C7–O3–C14–C15 = -9.8°) against literature .
Q. What strategies address contradictory crystallographic data, such as torsional angle discrepancies in multi-brominated benzoates?
- Methodological Answer : Discrepancies may arise from crystal packing or dynamic disorder. Use SHELXL’s TWIN and BASF commands to model twinning. Compare experimental torsional angles (e.g., C5–C6–C7–O3 = -3.1° vs. DFT-calculated values) to identify steric or electronic effects. Refine anisotropic displacement parameters (ADPs) for heavy atoms (Br, O) to improve R-factors (target: R₁ < 0.05) .
Q. How do electronic effects of substituents influence the reactivity of the bromomethyl group in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing methoxy and bromo groups activate the bromomethyl site for SN2 reactions. In acetonitrile, triethylamine deprotonates nucleophiles (e.g., phenols), facilitating attack on the electrophilic C–Br center. Kinetic studies (GC/MS monitoring) reveal higher reactivity at the 2-(bromomethyl) position due to reduced steric hindrance compared to the 3-bromo substituent .
Q. What considerations are critical when designing analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying substituents at the 4,5-dimethoxy and bromomethyl positions. Introduce bioisosteres (e.g., -CF₃ for -Br) or vary methoxy groups to alter lipophilicity (logP). Use the bromomethyl group as a handle for cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids). Prioritize analogs with lower cytotoxicity (MTT assay) and enhanced solubility (DMSO/PBS stability tests) for pharmacological screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
